11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Description
The compound 11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one (hereafter referred to by its IUPAC name) is a macrolide antibiotic structurally classified as a 15-membered lactone ring with a nitrogen atom substitution at position 9a, distinguishing it from classical macrolides . Its molecular complexity arises from multiple hydroxyl, methyl, and sugar moiety substituents, including a dimethylamino-deoxyhexose group at position 11 and a methoxy-methyloxane group at position 13 . This compound is pharmacologically recognized as azithromycin, a semisynthetic derivative of erythromycin, optimized for enhanced stability and bioavailability .
Properties
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDYILJJHOVNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound's molecular formula is , with a molecular weight of approximately 749.93 g/mol. It features multiple hydroxyl groups and a dimethylamino moiety which may contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Density | 1.24 g/cm³ |
| Boiling Point | 849.7 °C |
| Melting Point | Not Available |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The presence of the dimethylamino group is often associated with enhanced interaction with bacterial membranes, potentially leading to increased permeability and cell lysis.
The proposed mechanism involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis. This is particularly relevant for Gram-positive bacteria.
Cytotoxicity and Anticancer Activity
Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The biological activity is often attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF7) at concentrations as low as 10 µM. The mode of action appears to involve the activation of caspase pathways leading to programmed cell death.
Cardiovascular Effects
Some derivatives of this compound have been studied for their potential cardioprotective effects. These effects are hypothesized to be mediated through antioxidant activity and modulation of nitric oxide pathways.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and bioavailability of the compound. Results indicate a favorable absorption profile with peak plasma concentrations occurring within 2 hours post-administration.
Toxicological Data
Preliminary toxicological assessments suggest a low toxicity profile at therapeutic doses. However, further studies are required to fully understand the long-term effects and safety margins.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 749.926 g/mol. It features multiple hydroxyl groups and a dimethylamino substituent which contribute to its bioactivity. The bicyclic structure is indicative of potential interactions with biological targets.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. Molecular docking studies have suggested that it interacts with enzymes involved in bacterial cell wall synthesis, potentially inhibiting their activity. This suggests its use as an antimicrobial agent in treating bacterial infections.
Interaction Studies
Molecular Docking Simulations : These simulations are crucial for understanding how the compound interacts with biological targets. By predicting binding affinities to various enzymes and receptors, researchers can elucidate mechanisms of action that underpin its biological effects.
Pharmacological Insights
The presence of multiple hydroxyl groups suggests potential for hydrophilicity , enhancing solubility in biological systems and possibly leading to improved bioavailability. The dimethylamino group may enhance interaction with biological membranes, facilitating cellular uptake.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on structurally related compounds showed promising results against Gram-positive bacteria. The mechanisms were attributed to interference with cell wall synthesis and protein synthesis pathways.
- Anticancer Activity : Research on similar compounds indicated that they could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Molecular Docking Analysis : In silico studies have predicted high binding affinities of this compound with key enzymes involved in metabolic pathways relevant to cancer and bacterial infections.
Comparison with Similar Compounds
Structural Comparison with Similar Macrolides
Core Structural Features
Azithromycin shares a 15-membered lactone ring with erythromycin and clarithromycin but differs in key substitutions:
- Erythromycin: Contains a 14-membered lactone ring with hydroxyl groups at positions 6 and 12. It lacks the nitrogen substitution at position 9a and the dimethylamino sugar moiety, making it less acid-stable .
- Clarithromycin : A 14-membered macrolide with a methoxy group replacing the hydroxyl at position 6, improving acid stability but retaining the classical lactone ring .
Key Structural Differences :
| Feature | Azithromycin | Erythromycin | Clarithromycin |
|---|---|---|---|
| Lactone Ring Size | 15-membered | 14-membered | 14-membered |
| Position 9a Substitution | Nitrogen-methyl group | Carbonyl group | Carbonyl group |
| Sugar Moieties | Dimethylamino-deoxyhexose at C11 | Cladinose at C3 | Cladinose at C3 |
| Acid Stability | High (resists gastric degradation) | Low (requires enteric coating) | Moderate |
Pharmacokinetic and Metabolic Comparison
Bioavailability and Half-Life
- Azithromycin : Exhibits a prolonged half-life (~68 hours) due to extensive tissue penetration and reduced hepatic metabolism. The nitrogen substitution simplifies metabolic pathways, minimizing cytochrome P450 interactions .
- Erythromycin : Short half-life (~1.5 hours) with rapid hepatic metabolism via CYP3A4, leading to drug interactions .
- Clarithromycin : Intermediate half-life (~5 hours) with active metabolites contributing to efficacy .
Pharmacokinetic Parameters :
| Parameter | Azithromycin | Erythromycin | Clarithromycin |
|---|---|---|---|
| Oral Bioavailability | 37% | 25% | 50% |
| Plasma Half-Life (h) | 68 | 1.5 | 5 |
| Protein Binding | 7–50% | 70–90% | 65–70% |
Bioactivity and Therapeutic Efficacy
Antimicrobial Spectrum
Azithromycin demonstrates broader Gram-negative coverage compared to erythromycin and clarithromycin, particularly against Haemophilus influenzae and Chlamydia trachomatis, attributed to its enhanced cellular accumulation .
Antiviral Activity
Recent studies highlight azithromycin’s inhibitory activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with IC₅₀ values 30% lower than clarithromycin analogues due to its nitrogen-substituted aglycone enhancing target binding .
Comparative Bioactivity Data :
| Organism/Protein | Azithromycin (MIC₉₀, µg/mL) | Erythromycin (MIC₉₀, µg/mL) | Clarithromycin (MIC₉₀, µg/mL) |
|---|---|---|---|
| Streptococcus pneumoniae | 0.12 | 0.25 | 0.06 |
| Haemophilus influenzae | 0.5 | >8 | 4 |
| SARS-CoV-2 RdRp Inhibition | 82% at 10 µM | Not tested | 65% at 10 µM |
Preparation Methods
Reaction Conditions
-
Hydroxylamine : 1.5–6 molar equivalents relative to erythromycin A.
-
pH : Maintained at 6.0–7.0 using acetic acid to prevent enol ether formation.
-
Solvent : Isopropyl alcohol/water (1:1 v/v) at 20–60°C for 8–12 hours.
-
Yield : 85–92% after recrystallization from dichloromethane-hexane.
Mechanism : Nucleophilic attack by hydroxylamine on the 9-keto group of erythromycin A forms the oxime, with acid catalysis accelerating imine formation while avoiding dehydration.
Stage 2: Beckmann Rearrangement
The oxime undergoes Beckmann rearrangement to yield 6,9-imino ether, a cyclic enol ether.
Catalysts and Solvents
Critical Factor : Excess acid (>pH 2) promotes over-rearrangement to aziridine byproducts, necessitating strict pH control.
Stage 3: Reduction to 9-Deoxo-9a-Aza-9a-Homoerythromycin-A
The imino ether is reduced to the secondary amine using hydrogenation or stoichiometric reductants.
Hydrogenation Method
Chemical Reduction
Trade-offs : Hydrogenation offers higher purity but requires specialized equipment, while chemical reduction is scalable but generates boron-containing waste.
Stage 4: Reductive Methylation
The secondary amine undergoes N-methylation to introduce the dimethylamino group.
Eschweiler-Clarke Conditions
Catalytic Methylation
Advantage : Catalytic methods reduce formic acid waste, aligning with green chemistry principles.
Stage 5: Crystallization and Purification
The final product is isolated as a dihydrate or anhydrous form via solvent-mediated crystallization.
Dihydrate Formation
Anhydrous Form
Process Optimization Challenges
Byproduct Control
Stereochemical Integrity
The C3, C4, and C5 hydroxy groups are prone to epimerization under acidic conditions. Using aprotic solvents (e.g., THF) in reduction steps preserves stereochemistry.
Industrial-Scale Considerations
Batch vs. Continuous Flow
Cost Drivers
-
Hydrogenation Catalysts : PtO₂ accounts for 15–20% of raw material costs.
-
Solvent Recovery : Isopropyl alcohol and dichloromethane recycling reduces expenses by 30%.
Comparative Analysis of Methods
| Parameter | Hydrogenation Method | Chemical Reduction |
|---|---|---|
| Yield | 80–88% | 75–82% |
| Purity | ≥98% | 95–97% |
| Catalyst Cost | High | Low |
| Environmental Impact | Low (H₂) | Moderate (Boron waste) |
Emerging Innovations
Q & A
Basic Research Questions
Q. How can researchers validate the stereochemical configuration of this compound during synthesis?
- Methodological Answer : Stereochemical validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY or ROESY for spatial proton-proton correlations) and X-ray crystallography. For example, coupling constants (-values) in -NMR can confirm axial/equatorial substituents in the oxane ring, while X-ray analysis resolves absolute configurations of chiral centers. Computational methods (e.g., density functional theory, DFT) can further corroborate experimental data .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is critical. Use a reversed-phase C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate polar impurities. Quantify impurities via calibration curves, ensuring detection limits <0.1% .
Q. How should researchers design a synthetic route for this compound, considering its complex glycosylation pattern?
- Methodological Answer : Prioritize orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls, Fmoc for amines) to control glycosylation steps. Use glycosyl donors like trichloroacetimidates for stereoselective coupling. Monitor reactions with thin-layer chromatography (TLC) and MS. Post-synthesis, deprotect under mild acidic conditions (e.g., TFA/water) to preserve labile substituents .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in bioactivity data caused by structural flexibility?
- Methodological Answer : Molecular dynamics (MD) simulations can model conformational changes in aqueous environments. Pair this with free-energy perturbation (FEP) calculations to predict binding affinities to biological targets. For example, simulate interactions with ribosomal subunits (if applicable) to explain discrepancies in antimicrobial activity .
Q. What strategies mitigate batch-to-batch variability in microbial-derived samples of this compound?
- Methodological Answer : Optimize fermentation conditions (pH, temperature, nutrient gradients) using design of experiments (DoE) frameworks. Employ LC-MS/MS for real-time monitoring of secondary metabolites. Use multivariate analysis (e.g., PCA) to correlate process parameters with product consistency .
Q. How can researchers elucidate the mechanism of action (MOA) when traditional assays yield inconclusive results?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify differentially expressed genes/proteins post-treatment. Validate targets via CRISPR-Cas9 knockout studies. For example, if the compound inhibits bacterial growth, screen for resistance mutations via whole-genome sequencing of evolved strains .
Q. What experimental approaches address discrepancies in solubility and stability data across different solvent systems?
- Methodological Answer : Conduct phase-solubility studies using the Higuchi-Corrigan method to determine thermodynamic solubility. Evaluate stability via accelerated stress testing (40°C/75% RH) and UPLC-UV quantification. Use Hansen solubility parameters (HSPs) to rationalize solvent effects .
Q. How can AI-driven tools optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Train generative adversarial networks (GANs) on existing SAR data to propose novel derivatives with predicted bioactivity. Validate synthetic feasibility via retrosynthetic algorithms (e.g., ASKCOS). Prioritize candidates using multi-objective optimization (e.g., Pareto fronts for potency vs. toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
